2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro-
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Overview
Description
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- is a heterocyclic compound that belongs to the benzoxazine family These compounds are characterized by a benzene ring fused with an oxazine ring
Preparation Methods
The synthesis of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- typically involves the Mannich condensation method. This method includes the reaction of phenol, formaldehyde, and a primary amine under acidic conditions. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the oxazine ring . Industrial production methods often utilize solvent-free microwave thermolysis, which is a rapid, high-yielding, and environmentally friendly protocol .
Chemical Reactions Analysis
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines, leading to ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary and secondary amines.
Scientific Research Applications
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: It serves as a fluorescent chemosensor for detecting metal ions like Fe3+ in biological systems.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, it binds selectively to Fe3+ ions, resulting in a significant fluorescence enhancement . In biological systems, its derivatives interact with various enzymes and receptors, leading to their observed biological activities .
Comparison with Similar Compounds
2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,3-benzoxazine: This compound shares a similar core structure but lacks the butyl group, which can influence its reactivity and applications.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
6-Tert-butyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: This variant has a tert-butyl and phenyl group, which can affect its stability and reactivity.
The uniqueness of 2H-1,3-Benzoxazine, 3-butyl-3,4-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
478347-90-9 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-butyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C12H17NO/c1-2-3-8-13-9-11-6-4-5-7-12(11)14-10-13/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
MCGKDDMUEPJECG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
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